molecular formula C21H17N3OS B4067948 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol

2-{3-[2-(3-methyl-2-thienyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol

Cat. No. B4067948
M. Wt: 359.4 g/mol
InChI Key: AOJRCRXAEFZHMR-VAWYXSNFSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a phenyl group, a thiophene ring, and a 1,2,4-triazole ring . These types of compounds are often found in pharmaceutical chemistry due to their potential biological activities .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized using various methods. For instance, thiophene derivatives can be synthesized using organolithium reagents . Quinazolines and quinazolinones, which have a structure similar to 1,2,4-triazole, can be synthesized using different substitutions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene ring, a five-membered ring with one sulfur atom, is a common component in many biologically active compounds . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, we can infer some possibilities based on its structure. Thiophene rings can undergo reactions such as oxidation, alkylation, and desulfurization . The 1,2,4-triazole ring can participate in various reactions depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, thiophene is a colorless liquid with a benzene-like odor .

Scientific Research Applications

Functional Polymers and Crosslinking

Research by David and Kornfield (2008) discusses the synthesis of functional polymers through thiol−ene addition, creating polymers with diverse side groups, including phenol and thiophene derivatives. This work emphasizes the potential for incorporating functional groups into polymers for various applications, such as materials science and engineering David & Kornfield, 2008.

Catalytic Applications

Saleem et al. (2013) explored half-sandwich ruthenium(II) complexes with 1,2,3-triazole-based ligands, including phenylthio and phenylseleno groups, for catalytic oxidation and hydrogenation. This demonstrates the utility of triazole compounds in catalysis, potentially relevant to the synthesis and reactivity of your compound of interest Saleem et al., 2013.

Nonlinear Optical Properties

The study by Cho et al. (2002) on 1,3,5-tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene derivatives highlights the investigation into nonlinear optical properties, a field where your compound could find relevance given its structural features Cho et al., 2002.

Sensor Development

Research by Upadhyay et al. (2013) on the development of europium selective electrodes using phenol derivatives underscores the application of phenolic compounds in the creation of selective sensors, an area where compounds like yours could be explored Upadhyay et al., 2013.

Electromaterials and Conductive Polymers

Eckhardt et al. (1989) examined the electronic and electrochemical properties of poly(thienylene vinylene) derivatives, suggesting that compounds incorporating thiophene and vinylene units have significant potential in the development of conductive polymers and electromaterials Eckhardt et al., 1989.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures have shown a broad spectrum of pharmacological activities .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. For example, thiophene is classified as toxic and has specific hazard statements associated with it .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis .

properties

IUPAC Name

2-[5-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-2-phenyl-1,2,4-triazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-15-13-14-26-19(15)11-12-20-22-21(17-9-5-6-10-18(17)25)24(23-20)16-7-3-2-4-8-16/h2-14,25H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJRCRXAEFZHMR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3-[2-(3-methyl-2-thienyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol
Reactant of Route 2
2-{3-[2-(3-methyl-2-thienyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol
Reactant of Route 3
2-{3-[2-(3-methyl-2-thienyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol
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2-{3-[2-(3-methyl-2-thienyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol
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2-{3-[2-(3-methyl-2-thienyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol
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2-{3-[2-(3-methyl-2-thienyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol

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